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The table below provides a side-by-side comparison of key ROCK inhibitors, highlighting their origins,

potency, and primary applications.

Inhibitor
Relationship / Key
Feature

IC50 / Ki Value for
ROCK

Primary Clinical/Research
Application

Hydroxyfasudil Active metabolite of
Fasudil [1] [2]

Ki = 0.17 μM [2] Neurodegenerative diseases,
neuroinflammation, cardiovascular

research [1] [3]

Fasudil Parent drug of

Hydroxyfasudil; first-
generation inhibitor

[2]

Ki = 0.33 μM [2] Approved for cerebral vasospasm

(Japan/China); vascular,
pulmonary, and neurodegenerative

disease research [4] [2] [5]

Ripasudil Structurally related

fasudil analogue [2]

IC50 = 19 nM
(ROCK2); 51 nM
(ROCK1) [2]

Approved for glaucoma treatment

(Japan) as an ophthalmic solution
[6] [2]

Netarsudil Novel, potent inhibitor
[6]

N/A (potent ROCK
and norepinephrine

transporter inhibitor)

Approved for glaucoma (US);
promotes corneal endothelial

wound healing [6]
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Inhibitor
Relationship / Key
Feature

IC50 / Ki Value for
ROCK

Primary Clinical/Research
Application

Y-27632 Widely used research

compound [6]

N/A Preclinical research: accelerates

corneal epithelial wound closure,
reduces stromal fibrosis [6]

H-1152 Potent, selective
second-generation

inhibitor [2]

Ki = 1.6 nM [2] Preclinical research tool; shown to
decrease phosphorylated tau in

neuronal cultures [2] [5]

Dimethylfasudil More potent fasudil

derivative [2]

Ki = 1.6 nM [2] Research tool [2]

A significant advantage of hydroxyfasudil over fasudil is its improved pharmacokinetic profile. Studies

indicate that hydroxyfasudil has a longer plasma half-life and higher biological activity. [1] After fasudil

administration, hydroxyfasudil concentrations in plasma can reach about 80% of the original drug within 45

minutes and remain above 50% of the maximum concentration even after 90 minutes. [1]

Key Experimental Data and Protocols

Here is a summary of experimental findings and methodologies from recent studies involving

hydroxyfasudil.

Experimental Autoimmune Encephalomyelitis (EAE) Model [1]

Objective: To evaluate the efficacy of hydroxyfasudil in treating EAE, a model for multiple sclerosis.
Treatment Protocol: Female C57BL/6 mice with induced EAE were administered hydroxyfasudil
via intraperitoneal injection at a dose of 10 mg/kg/day, starting from the day of immunization for a
total of 30 days.

Key Findings:
Clinical Alleviation: Hydroxyfasudil treatment significantly alleviated clinical symptoms of

EAE compared to the control group.
Pathological Improvement: The treatment suppressed inflammation and ameliorated

demyelination in the spinal cords of the mice.
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Proposed Mechanism: Hydroxyfasudil was found to regulate immune balance by

suppressing pro-inflammatory T helper 1 (Th1) and Th17 responses, promoting anti-
inflammatory Th2 and regulatory T (Treg) responses, and inducing a shift in

microglia/macrophages from the pro-inflammatory M1 phenotype to the anti-inflammatory M2
phenotype.

HIV-1 Tat-Induced Blood-Brain Barrier (BBB) Dysfunction Model
[3]

Objective: To investigate the protective effect of hydroxyfasudil against HIV-1 Tat protein-induced
damage to the blood-brain barrier.

Treatment Protocol: Male C57BL/6 mice (8 weeks old) were administered hydroxyfasudil (10
mg/kg, i.p.) 30 minutes before being exposed to HIV-1 Tat (100 μg/kg, i.v.) once daily for seven

consecutive days.
Key Findings:

BBB Protection: Hydroxyfasudil pretreatment weakened HIV-1 Tat-induced Evans Blue
leakage, reducing BBB permeability.

Restoration of Protein Expression: The treatment reversed the HIV-1 Tat-induced
downregulation of tight junction proteins ZO-1 and occludin in mouse brain microvessels. It also

counteracted the Tat-induced decrease in the Aβ-degrading enzyme Neprilysin (NEP) and the
Aβ transporter LRP1, while suppressing the increase in the pro-inflammatory receptor RAGE.

Diabetic Erectile Dysfunction Model [7]

Objective: To determine the role of hydroxyl fasudil in diabetic neuropathy-related erectile
dysfunction.

Treatment Protocol: Type 1 diabetic male rats were administered hydroxyl fasudil (10 mg/kg/day,
i.p.) for 4 weeks, starting 8 weeks after diabetes induction. Erectile function was evaluated by

measuring intracavernosal pressure (ICP) upon electrical stimulation of the cavernous nerve.
Key Findings:

Functional Recovery: Hydroxyl fasudil treatment preserved the erectile response in diabetic
rats.

Molecular Mechanism: In the Major Pelvic Ganglia (MPG), the treatment reversed diabetes-
induced decreases in phosphorylated AKT (Ser473) and increases in phosphorylated PTEN,

suggesting a role in restoring pro-survival signaling pathways.
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ROCK Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the core Rho/ROCK signaling pathway and the points where inhibitors like

hydroxyfasudil act.
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• Profibrotic Gene Expression
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This diagram shows that ROCK inhibitors like hydroxyfasudil work by blocking the active site of ROCK,

which prevents the phosphorylation of downstream targets like MYPT1 and MLC. This leads to cytoskeletal

relaxation, reduced cell contractility, and enhanced cell migration—the fundamental mechanisms behind

their therapeutic effects in promoting wound healing, reducing fibrosis, and vasodilation [6].

Research Considerations and Conclusions

For researchers considering hydroxyfasudil, here are the key takeaways:

Primary Advantage: Hydroxyfasudil's primary advantage lies in its enhanced potency and
superior pharmacokinetic profile compared to its parent compound, fasudil, making it
potentially more suitable for chronic conditions requiring long-term treatment [1].

Therapeutic Potential: Preclinical data strongly supports its investigation for neurodegenerative
and neuroinflammatory diseases (like multiple sclerosis and Alzheimer's disease), as well as

conditions involving blood-brain barrier dysfunction [1] [5] [3].
Safety Profile: A critical consideration for systemic administration of ROCK inhibitors is their potential

to cause hypotension due to widespread vasodilation [4]. Strategies like the development of
hypoxia-activated prodrugs are being explored to mitigate this systemic effect [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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